molecular formula C12H18O B14836875 3-Tert-butyl-2-ethylphenol

3-Tert-butyl-2-ethylphenol

Cat. No.: B14836875
M. Wt: 178.27 g/mol
InChI Key: VBISDJDBMWVNLR-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-ethylphenol is a phenolic compound characterized by a benzene ring substituted with a tert-butyl group at the meta position (C3) and an ethyl group at the ortho position (C2). The tert-butyl group (C(C3H9)) provides steric bulk and lipophilicity, while the ethyl group (C2H5) contributes to moderate electron-donating effects. This combination of substituents influences its physicochemical properties, such as solubility, acidity, and reactivity, making it relevant in applications like antioxidants, stabilizers, or intermediates in organic synthesis.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-tert-butyl-2-ethylphenol

InChI

InChI=1S/C12H18O/c1-5-9-10(12(2,3)4)7-6-8-11(9)13/h6-8,13H,5H2,1-4H3

InChI Key

VBISDJDBMWVNLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-ethylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols .

Scientific Research Applications

3-Tert-butyl-2-ethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-ethylphenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The tert-butyl and ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Substituent Position and Type
  • The absence of the ethyl substituent may enhance solubility in polar solvents .
  • 4-Tert-butyl-2-(trifluoromethyl)phenol (CAS 57477-80-2): Features a trifluoromethyl (-CF3) group at C2, a strong electron-withdrawing group, which increases acidity (lower pKa) compared to 3-Tert-butyl-2-ethylphenol. The tert-butyl group at C4 further enhances lipophilicity but reduces reactivity in electrophilic substitution reactions due to steric effects .
  • This compound likely has lower boiling and melting points than this compound due to reduced molecular weight and branching .
Electronic and Steric Effects
  • Electron-donating groups (e.g., tert-butyl, ethyl): Increase the phenol’s electron density, reducing acidity (higher pKa) and enhancing stability against oxidation.
  • Electron-withdrawing groups (e.g., -CF3): Decrease electron density, increasing acidity and reactivity in substitution reactions.
Table 1: Comparative Properties of Selected Phenolic Compounds
Compound Substituents (Positions) Key Properties Reference
This compound C3: tert-butyl; C2: ethyl High lipophilicity, moderate acidity, potential antioxidant activity
4-Tert-butyl-2-(trifluoromethyl)phenol C4: tert-butyl; C2: -CF3 Strong acidity (pKa ~8-9), high thermal stability, low solubility in water
2-tert-Butyl-4-methylphenol C2: tert-butyl; C4: methyl Lower molecular weight, higher volatility, weaker antioxidant efficacy
3-Tert-butyl-4-hydroxyanisole (BHA analog) C3: tert-butyl; C4: -OCH3 Potent antioxidant, inhibits ODC activity (IC50 ~6 µmol)

Physicochemical Properties

  • Lipophilicity: this compound is expected to have higher logP (octanol-water partition coefficient) than methyl-substituted analogs due to the larger ethyl group.
  • Solubility: Lower water solubility compared to 3-Tert-butylphenol but higher than 4-Tert-butyl-2-(trifluoromethyl)phenol due to the absence of polar -CF3 groups.
  • Thermal Stability : Tert-butyl groups enhance thermal stability, making it suitable for high-temperature applications.

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